![molecular formula C24H18FN7O B2414879 2-amino-N-(4-fluorobenzyl)-1-{[(E)-pyridin-4-ylmethylidene]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836631-30-2](/img/structure/B2414879.png)

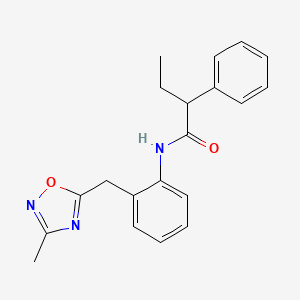

2-amino-N-(4-fluorobenzyl)-1-{[(E)-pyridin-4-ylmethylidene]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

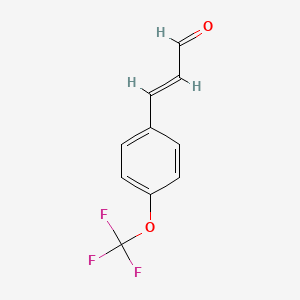

2-amino-N-(4-fluorobenzyl)-1-{[(E)-pyridin-4-ylmethylidene]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H18FN7O and its molecular weight is 439.454. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Macromolecular Adduct Formation and Metabolism of Heterocyclic Amines

HCAs, such as MeIQx and PhIP, are formed during the cooking of meat and fish. They are genotoxic and carcinogenic in various test systems and have been linked to cancer in rats and mice. Human exposure to these compounds is mainly through dietary sources. Studies using accelerator mass spectrometry (AMS) have explored the dosimetry of protein and DNA adduct formation by low doses of these HCAs in rodents and humans, revealing differences in adduct levels and metabolite profiles between species. This research suggests that rodent models may not accurately represent the human response to HCA exposure (Turteltaub et al., 1999).

Dietary Assessment of Xenobiotics Derived from Food Processing

A study aimed to describe the intake of HCAs among different populations, focusing on the identification of dietary and lifestyle-related factors influencing HCA intake. The research utilized food frequency questionnaires and databases for xenobiotic estimation, contributing to a better understanding of the exposure levels to these compounds and their potential health impacts (Zapico et al., 2022).

Carcinogenic HCAs in Urine of Healthy Volunteers

Studies measuring the amounts of carcinogenic HCAs in human urine have provided insights into human exposures to these compounds. The detection of HCAs in urine samples of individuals consuming a normal diet, but not in those receiving parenteral alimentation, indicates that dietary intake is a significant source of HCA exposure. This research aids in understanding the extent of exposure and potential risks associated with dietary habits (Ushiyama et al., 1991).

Biomonitoring of Heterocyclic Aromatic Amine Metabolites in Human Urine

The development of biomonitoring procedures for analyzing and quantifying HAA metabolites in human urine has been crucial for assessing exposure to these compounds. Such methodologies enable the investigation of the metabolism of HCAs in vivo and provide valuable data for evaluating the health risks associated with HCA exposure (Stillwell et al., 1999).

Propriétés

IUPAC Name |

2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN7O/c25-17-7-5-15(6-8-17)13-28-24(33)20-21-23(31-19-4-2-1-3-18(19)30-21)32(22(20)26)29-14-16-9-11-27-12-10-16/h1-12,14H,13,26H2,(H,28,33)/b29-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSNCVBAVDRDTQ-IPPBACCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=NC=C4)N)C(=O)NCC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=NC=C4)N)C(=O)NCC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2414797.png)

![N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2414798.png)

![2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2414799.png)

![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B2414801.png)

![N-(3-(6-ethoxybenzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide](/img/structure/B2414802.png)

![Benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate](/img/structure/B2414808.png)

![2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide](/img/structure/B2414812.png)